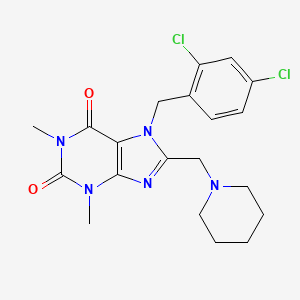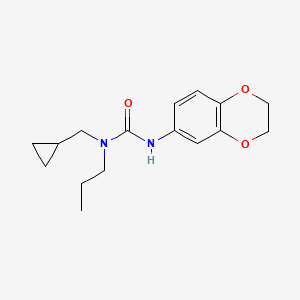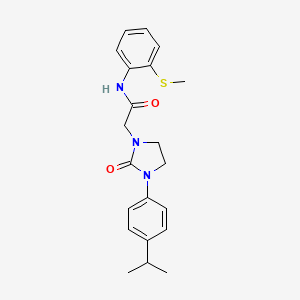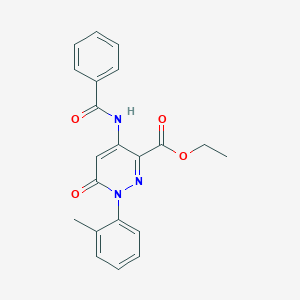
2-(Bromodifluoromethyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromodifluoromethyl)-2-methyloxirane is a useful research compound. Its molecular formula is C4H5BrF2O and its molecular weight is 186.984. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Oxidations and Synthesis Applications
Stereoselective dioxirane hydroxylations have been employed using methyl(trifluoromethyl)dioxirane, a potent yet selective oxidant, to achieve high-yield direct stereoselective hydroxylation of various hydrocarbons. This method has facilitated the synthesis of compounds with complex structures, such as triols with all-axial disposition of OH groups, and novel borate structures with cage-shaped ‘tripod’ architectures. These compounds serve as precursors for synthesizing tripod arylboronic Bronsted-assisted Lewis acids, demonstrating the chemical versatility and potential for creating complex molecular architectures from simple starting materials (D’Accolti et al., 2007).
Oxyfunctionalization of Hydrocarbons
The application of methyl(trifluoromethyl)dioxirane in the direct oxyfunctionalization of hydrocarbons, including those bearing cyclopropyl moieties, showcases its efficiency and selectivity in oxidation reactions. This process has been crucial for understanding the mechanisms underlying the activation of C-H bonds, especially in the context of polycyclic alkanes with rigid frameworks. Such studies provide insights into the orientation effects of cyclopropane moieties on the activation and selectivity of C-H bond oxidation, contributing to the broader field of organic synthesis and functionalization of complex molecules (D’Accolti et al., 2003).
Advanced Material Functionalization
Recent advancements in the functionalization of carbon nanocapsules, specifically single-walled carbon nanotubes (SWCNTs) filled with metal halides, have employed methyl(trifluoromethyl)dioxirane for oxyfunctionalization under mild conditions. This methodology preserves the integrity of the nanotubes while enabling the decoration of their surfaces for potential applications in theranostics, highlighting the intersection of organic chemistry with materials science and nanotechnology (D’Accolti et al., 2018).
Catalytic Reactions and Singlet Oxygen Generation
The catalytic decomposition of dioxiranes, including methyl(trifluoromethyl)dioxirane, in the presence of nucleophilic anions, has been shown to generate singlet oxygen efficiently. This process is significant for understanding the mechanisms of singlet oxygen generation in various catalytic reactions, providing a foundation for the development of new oxidation strategies in both synthetic organic chemistry and potential industrial applications (Adam et al., 2004).
Insights into Oxidation Mechanisms and Intermediates
The study of the oxidation of simple sulfides by methyl(trifluoromethyl)dioxirane has provided evidence for the involvement of a sulfurane intermediate. This finding is pivotal in understanding the mechanisms underlying the oxidation processes and the formation of sulfones and sulfoxides, contributing to the broader knowledge of reaction intermediates in organic transformations (Asensio et al., 1996).
Eigenschaften
IUPAC Name |
2-[bromo(difluoro)methyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXZFXIVQCKZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)
![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)
![ethyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)
![N,6-dibenzyl-N-methyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)




![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)
![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
